2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride: is a chemical compound with the molecular formula C6H9F3N2O·HCl . It is known for its unique structure, which includes a trifluoromethyl group attached to a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride typically involves the reaction of trifluoroacetic anhydride with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CF3CO2O+C4H8N2→C6H9F3N2O
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 1-Trifluoroacetyl piperidine
- 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate
Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride is unique due to its specific trifluoromethyl and piperazine structure. This combination imparts distinct chemical properties, making it valuable for specific research applications. For instance, the presence of the trifluoromethyl group enhances its stability and reactivity, while the piperazine ring provides a versatile framework for further chemical modifications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperazin-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-3-1-10-2-4-11;/h10H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIKRYCMRPFILF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245487-45-0 |
Source
|
Record name | Ethanone, 2,2,2-trifluoro-1-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245487-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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